![molecular formula C14H16N2O7 B185910 (3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid CAS No. 196791-00-1](/img/structure/B185910.png)
(3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of aspartic acid and alanine. The formyl group is introduced to the aspartic acid, followed by the coupling of the protected aspartic acid with alanine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the deprotection of the amino and carboxyl groups to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid support and then cleaved to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the peptide, such as the reduction of disulfide bonds in cysteine-containing peptides.
Common Reagents and Conditions
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reduction reactions.
Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters or carbodiimides are used for substitution reactions.
Major Products
The major products formed from these reactions include free amino acids, modified peptides, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
The compound (3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid is a complex molecule that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, biochemistry, and potential therapeutic uses, supported by case studies and data tables.
Anticancer Activity
Research has indicated that compounds containing furan derivatives exhibit significant anticancer properties. The furan ring can participate in various biochemical reactions that may inhibit tumor growth. A study demonstrated that furan-containing compounds could induce apoptosis in cancer cells by activating specific signaling pathways .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Furan derivatives have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. In vitro studies have reported that similar compounds can reduce inflammation markers in cell cultures .
Protein Kinase Inhibition
The compound has potential as a protein kinase inhibitor. Protein kinases are critical in regulating cellular functions, and their dysregulation is often linked to cancer and other diseases. Research has identified similar structures as effective inhibitors of specific kinase pathways, suggesting that this compound may also be effective .
Case Study 1: Anticancer Efficacy
A study published in Haematologica explored the effects of furan derivatives on leukemia cells. The results indicated that the introduction of furan moieties enhanced the cytotoxicity of the compounds against leukemia cell lines, leading to increased apoptosis rates compared to control groups .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory bowel disease (IBD), researchers tested a series of furan-containing compounds, including derivatives similar to our target compound. The findings showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting a mechanism through which these compounds exert their anti-inflammatory effects .
Data Table: Summary of Research Findings
Mecanismo De Acción
The mechanism of action of (3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The formyl group on the aspartic acid residue can interact with formyl peptide receptors, which are involved in immune responses and cellular signaling. The peptide can also modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
(3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid can be compared with other similar compounds, such as:
N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF): Another formylated peptide with similar biological activity.
N-formyl-L-aspartyl-L-phenylalanine (FA-Asp-Phe-OH): A related peptide with different amino acid composition.
N-formyl-L-glutamyl-L-alanine (FA-Glu-Ala-OH): A similar peptide with glutamic acid instead of aspartic acid.
This compound is unique due to its specific amino acid sequence and the presence of the formyl group, which imparts distinct biological and chemical properties.
Actividad Biológica
(3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid, a complex amino acid derivative, has garnered attention for its potential biological activities. This compound features a furan ring, which is known for its diverse biological properties, and is being explored for applications in medicinal chemistry and biochemistry.
The compound can be described by its IUPAC name as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₄H₁₆N₂O₇ |
Molar Mass | 312.29 g/mol |
InChI Key | InChI=1S/C14H16N2O7/c1-8(14(21)22)15-13(20)10(7-12(18)19)16-11(17)5-4-9-3-2-6-23-9/h2-6,8,10H,7H2,1H3,(H,15,20)(H,16,17)(H,18,19)(H,21,22)/b5-4+/t8-,10-/m0/s1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The furan moiety and the carboxyethyl group may facilitate binding to various receptors involved in cellular signaling pathways. Notably:
- Formyl Peptide Receptors : The formyl group on the aspartic acid residue may interact with formyl peptide receptors (FPRs), which play a crucial role in immune responses and inflammation.
- Enzyme Modulation : The compound can influence enzymatic activities, potentially altering metabolic pathways and cellular functions.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The interaction with FPRs may also suggest a potential role in reducing inflammation.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis.
Case Studies
A few notable studies have highlighted the biological significance of this compound:
- Study on Glioblastoma Cells : Research published in PMC demonstrated that derivatives of compounds similar to this compound exhibited cytotoxic effects against glioblastoma cells, indicating potential therapeutic applications in treating aggressive brain tumors .
- Inflammatory Response Modulation : A study indicated that compounds containing furan rings could modulate inflammatory responses through the inhibition of specific cytokines .
Synthesis and Preparation
The synthesis of this compound typically involves:
- Protection of amino and carboxyl groups.
- Introduction of the formyl group.
- Coupling reactions using peptide coupling reagents like DCC and NHS.
- Deprotection to yield the final product.
Propiedades
IUPAC Name |
(3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O7/c1-8(14(21)22)15-13(20)10(7-12(18)19)16-11(17)5-4-9-3-2-6-23-9/h2-6,8,10H,7H2,1H3,(H,15,20)(H,16,17)(H,18,19)(H,21,22)/b5-4+/t8-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYAXJAXQULNIF-AGCSXLRFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C=CC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)/C=C/C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: The research mentions engineered carboxypeptidases showing significantly improved activity towards substrates with negatively charged residues like Aspartic Acid (Asp) at the P1 position. Can you elaborate on the specific modifications made to the enzyme and how they contribute to this enhanced activity with FA-Asp-Ala-OH?
A1: The research focused on modifying Carboxypeptidase Y (CPY) to enhance its activity towards substrates with negatively charged P1 residues, exemplified by FA-Asp-Ala-OH. The researchers introduced a key double mutation: L245R + W312S. [] This modification achieved a remarkable 170-fold increase in catalytic efficiency (kcat/KM) compared to the wild-type CPY when hydrolyzing FA-Asp-Ala-OH.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.